REACTION_CXSMILES
|
Cl[C:2]1[C:7]([I:8])=[C:6]([C:9]([F:12])([F:11])[F:10])[N:5]=[C:4]([CH3:13])[N:3]=1.[CH3:14][O-:15].[Na+]>CO>[I:8][C:7]1[C:2]([O:15][CH3:14])=[N:3][C:4]([CH3:13])=[N:5][C:6]=1[C:9]([F:12])([F:11])[F:10] |f:1.2|
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Name
|
|
Quantity
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23 g
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Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1I)C(F)(F)F)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
After stirring over night at room temperature
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
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Details
|
The residue was mixed with water
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Type
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EXTRACTION
|
Details
|
extracted with benzene
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Type
|
WASH
|
Details
|
benzene layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
respectively and dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane-ethyl acetate)
|
Type
|
CONCENTRATION
|
Details
|
The crude fraction was concentrated
|
Type
|
WASH
|
Details
|
washed with cold hexane
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NC(=NC1C(F)(F)F)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |